molecular formula C8H8O3 B587354 Methyl Paraben-d4 CAS No. 362049-51-2

Methyl Paraben-d4

Cat. No.: B587354
CAS No.: 362049-51-2
M. Wt: 156.173
InChI Key: LXCFILQKKLGQFO-QFFDRWTDSA-N
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Description

Methyl Paraben-d4, also known as Methyl 4-hydroxybenzoate-d4, is a deuterium-labeled compound. It is the deuterated form of Methyl Paraben, a widely used antimicrobial preservative in foods, pharmaceuticals, and cosmetics. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Mechanism of Action

Target of Action

Methyl Paraben-d4 primarily targets bacterial cells . It is used as an antimicrobial preservative in foods, agents, and cosmetics . The compound’s primary role is to prevent the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .

Mode of Action

The mechanism of action of this compound involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . On the molecular level, this compound is characterized by its alkyl hydroxybenzoate structure .

Biochemical Pathways

this compound affects various biochemical pathways. It has been found to increase histamine release and cell-mediated immunity . .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body . Acute toxicity studies have shown that this compound is practically non-toxic by both oral and parenteral administration in animals .

Result of Action

The result of this compound’s action is the prevention of bacterial growth in various products, thereby prolonging their shelf life . It’s important to note that this compound can act as an endocrine disruptor . Some reports suggest that it may play a role in the development of certain health conditions, although more research is needed in this area .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound can bioaccumulate in marine food chains . Furthermore, the presence of this compound in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Paraben-d4 is synthesized by esterification of deuterated p-hydroxybenzoic acid with methanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure deuterated compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl Paraben-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl Paraben-d4 is extensively used in scientific research due to its stability and deuterium labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl Paraben-d4
  • Propyl Paraben-d4
  • Butyl Paraben-d4

Comparison

Methyl Paraben-d4 is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways. Compared to its non-deuterated counterparts, it offers enhanced stability and reduced volatility, making it more suitable for long-term studies .

Properties

IUPAC Name

methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFILQKKLGQFO-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858080
Record name Methyl 4-hydroxy(~2~H_4_)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-51-2
Record name Methyl 4-hydroxy(~2~H_4_)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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